molecular formula C20H28N6O B4494353 4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]-N-(3-ethylphenyl)piperazine-1-carboxamide

4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]-N-(3-ethylphenyl)piperazine-1-carboxamide

Cat. No.: B4494353
M. Wt: 368.5 g/mol
InChI Key: KWEWOTPJONMIML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]-N-(3-ethylphenyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its complex structure, which includes a pyrimidine ring substituted with a dimethylamino group and a methyl group, as well as a piperazine ring bonded to an ethylphenyl group and a carboxamide group. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]-N-(3-ethylphenyl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.

    Introduction of Substituents: The dimethylamino and methyl groups are introduced onto the pyrimidine ring through nucleophilic substitution reactions using dimethylamine and methyl iodide, respectively.

    Formation of the Piperazine Ring: The piperazine ring is formed by reacting ethylenediamine with an appropriate dihaloalkane under basic conditions.

    Coupling of the Rings: The pyrimidine and piperazine rings are coupled through a nucleophilic aromatic substitution reaction, where the piperazine nitrogen attacks the electrophilic carbon on the pyrimidine ring.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the resulting intermediate with an appropriate carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]-N-(3-ethylphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]-N-(3-ethylphenyl)piperazine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]-N-(3-ethylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]-N-(3-methylphenyl)piperazine-1-carboxamide
  • 4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]-N-(3-propylphenyl)piperazine-1-carboxamide
  • 4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]-N-(3-isopropylphenyl)piperazine-1-carboxamide

Uniqueness

The uniqueness of 4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]-N-(3-ethylphenyl)piperazine-1-carboxamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]-N-(3-ethylphenyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O/c1-5-16-7-6-8-17(13-16)23-20(27)26-11-9-25(10-12-26)19-14-18(24(3)4)21-15(2)22-19/h6-8,13-14H,5,9-12H2,1-4H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEWOTPJONMIML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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